2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is an organic compound that features a thiophene ring, a cyclopentyl group, and a benzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 2-alkynyl thioanisoles using gold(I)–NHC catalysts.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other organometallic methods.
Formation of the Benzylthio Moiety: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.
Final Coupling: The final step involves coupling the thiophene, cyclopentyl, and benzylthio intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find use in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene ring and benzylthio moiety could facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) are similar in structure and have applications in organic electronics.
Cyclopentyl Derivatives: Compounds containing cyclopentyl groups are often used in pharmaceuticals for their unique steric properties.
Benzylthio Compounds: Benzylthio derivatives are known for their bioactivity and are used in various medicinal chemistry applications.
Uniqueness
2-(benzylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is unique due to the combination of its structural features, which may confer distinct electronic, steric, and bioactive properties. This makes it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-18(14-23-12-16-6-2-1-3-7-16)20-15-19(9-4-5-10-19)17-8-11-22-13-17/h1-3,6-8,11,13H,4-5,9-10,12,14-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLWQJGSJHZKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CSCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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